

key chemical reactions involving 2-(Chloromethoxy)ethanol

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Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

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An In-depth Technical Guide on the Core Chemical Reactions Involving 2-(Chloromethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethoxy)ethanol is a bifunctional organic compound with the molecular formula $C_3H_7ClO_2$.^{[1][2]} Its structure features a primary alcohol and a reactive chloromethyl ether group, making it a versatile synthetic intermediate in organic chemistry.^[1] This technical guide provides a comprehensive overview of the key chemical reactions involving **2-(Chloromethoxy)ethanol**, including its synthesis and subsequent transformations. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Synthesis of 2-(Chloromethoxy)ethanol

The synthesis of **2-(Chloromethoxy)ethanol** can be achieved through several routes, with the primary methods being a boron-mediated process and direct hydrochlorination of diethylene glycol. The choice of method often depends on the desired purity, yield, and scalability.

Boron-Mediated Synthesis

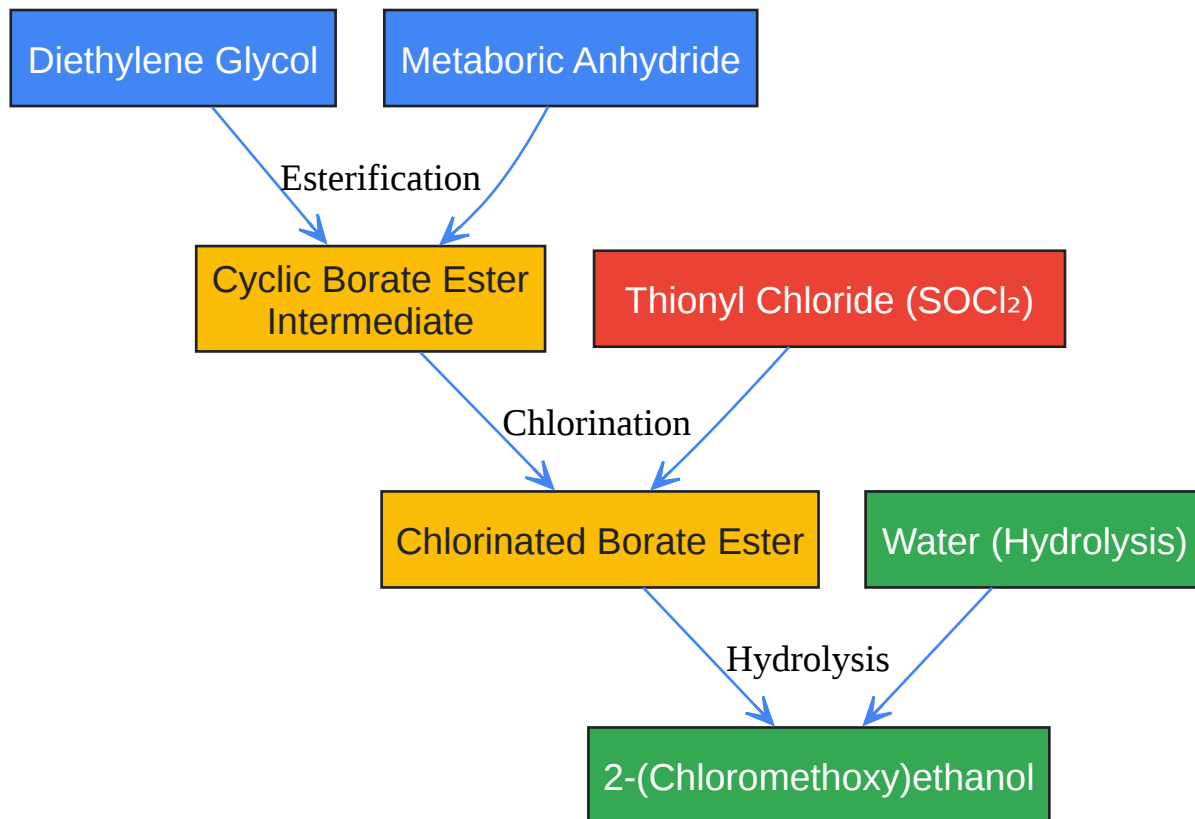
A highly effective method for synthesizing **2-(Chloromethoxy)ethanol** involves the use of a borate ester intermediate to enhance selectivity and minimize byproducts.^[1] This multi-step process involves the reaction of diethylene glycol with a boron compound, followed by chlorination and hydrolysis.

The general pathway is as follows:

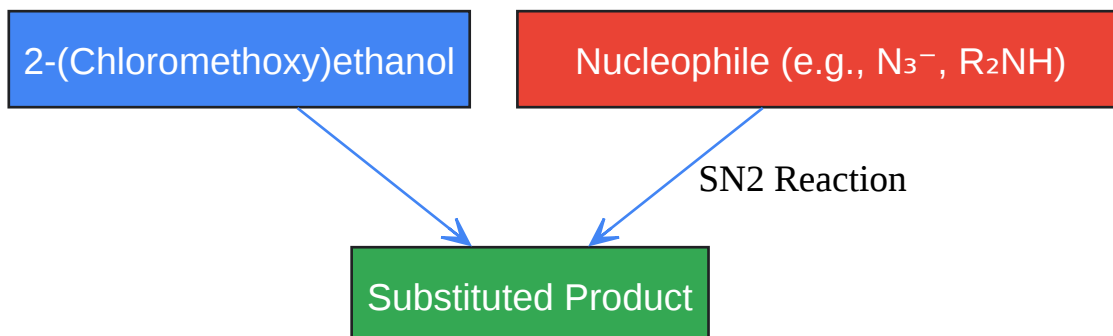
- Esterification: Diethylene glycol reacts with metaboric anhydride to form a cyclic borate ester intermediate. This step protects one of the hydroxyl groups.^[1]
- Chlorination: The borate ester intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl_2), which selectively reacts with the remaining free hydroxyl group.^[1]^[3]
- Hydrolysis: The final step involves the hydrolysis of the chlorinated borate ester to yield **2-(Chloromethoxy)ethanol**.^[1]^[3]

A study utilizing metaboric anhydride to form the intermediate borate ester reported a 95% yield and 99% purity after hydrolysis.^[4]

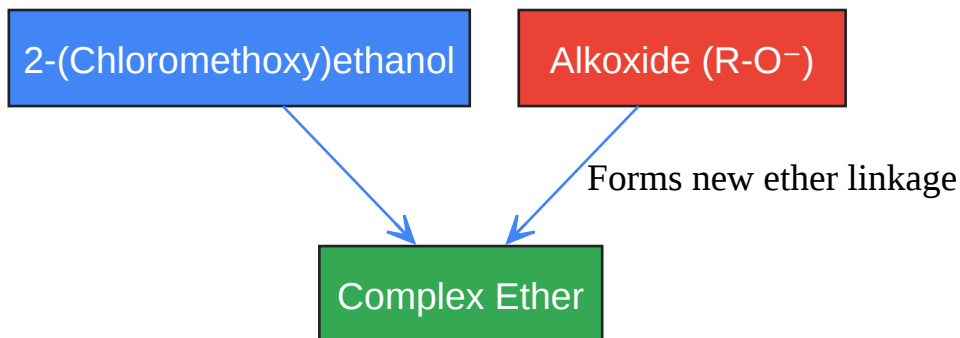
Boron-Mediated Synthesis of 2-(Chloromethoxy)ethanol



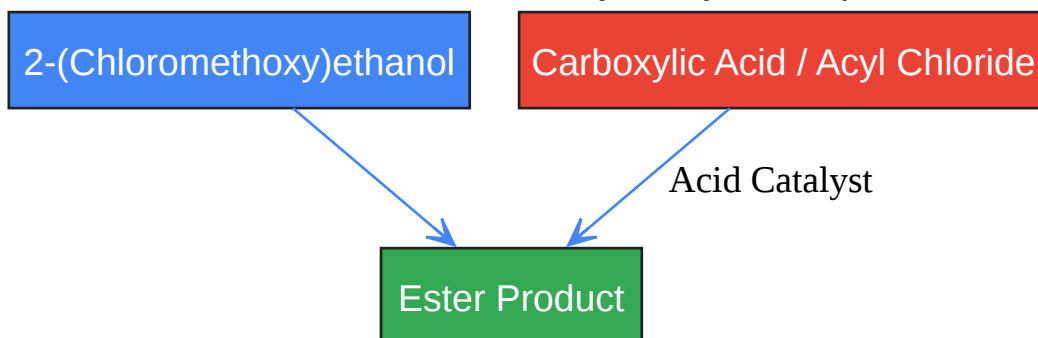
Nucleophilic Substitution at the Chloromethyl Group



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